4-[(Mesitylsulfonyl)oxy]benzoic acid
Description
4-[(Mesitylsulfonyl)oxy]benzoic acid is a benzoic acid derivative featuring a mesitylsulfonyloxy group (-OSO₂Mes, where Mes = mesityl, 2,4,6-trimethylphenyl) at the para position of the aromatic ring. The mesityl group introduces steric hindrance and lipophilicity, making it distinct from simpler sulfonyl or alkoxy-substituted benzoic acids.
Properties
Molecular Formula |
C16H16O5S |
|---|---|
Molecular Weight |
320.359 |
IUPAC Name |
4-(2,4,6-trimethylphenyl)sulfonyloxybenzoic acid |
InChI |
InChI=1S/C16H16O5S/c1-10-8-11(2)15(12(3)9-10)22(19,20)21-14-6-4-13(5-7-14)16(17)18/h4-9H,1-3H3,(H,17,18) |
InChI Key |
LLUCANOTATUNGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional attributes of 4-[(Mesitylsulfonyl)oxy]benzoic acid with similar benzoic acid derivatives:
Key Observations:
- Steric and Electronic Effects : The mesitylsulfonyloxy group introduces greater steric bulk compared to methylsulfonyl (-SO₂CH₃) or methoxymethyl (-CH₂OCH₃) groups. This hindrance may reduce reactivity in nucleophilic substitution but enhance binding selectivity in enzyme inhibition (e.g., as seen in adamantyl-urea analogs targeting sEH) .
- Solubility : Sulfonyl-containing derivatives (e.g., 4-(Methylsulfonyl)benzoic acid) exhibit higher polarity and water solubility compared to alkoxy-substituted analogs like 4-(hexyloxy)benzoic acid, which are more lipophilic .
- Biological Activity : Urea-linked adamantyl derivatives (e.g., t-AUCB in ) demonstrate picomolar inhibition of soluble epoxide hydrolase (sEH), suggesting that bulky substituents on benzoic acid scaffolds can enhance target affinity. The mesitylsulfonyl group may similarly improve pharmacokinetic properties by blocking metabolic degradation .
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